2-Chloro-3,3-dimethylbutanoyl chloride
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Overview
Description
2-Chloro-3,3-dimethylbutanoyl chloride, also known as 2-chlorobutyryl chloride, is an organic compound with the molecular formula C6H11ClO and a molecular weight of 134.60 g/mol . This compound is characterized by the presence of a butanoyl group substituted with a chlorine atom at the second position and two methyl groups at the third position.
Preparation Methods
The synthesis of butanoyl chloride, 2-chloro-3,3-dimethyl-, can be achieved through various synthetic routes. One common method involves the reaction of 2-chloro-3,3-dimethylbutanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
2-chloro-3,3-dimethylbutanoic acid+SOCl2→2-chloro-3,3-dimethylbutanoyl chloride+SO2+HCl
Industrial production methods typically involve similar processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
2-Chloro-3,3-dimethylbutanoyl chloride, undergoes various chemical reactions, including:
-
Nucleophilic Substitution Reactions: : This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters. For example:
- Reaction with an amine:
2-chloro-3,3-dimethylbutanoyl chloride+RNH2→2-chloro-3,3-dimethylbutanamide+HCl
- Reaction with an alcohol:
2-chloro-3,3-dimethylbutanoyl chloride+ROH→2-chloro-3,3-dimethylbutanoate+HCl
- Reaction with an amine:
-
Hydrolysis: : In the presence of water, butanoyl chloride, 2-chloro-3,3-dimethyl-, hydrolyzes to form 2-chloro-3,3-dimethylbutanoic acid and hydrochloric acid:
2-chloro-3,3-dimethylbutanoyl chloride+H2O→2-chloro-3,3-dimethylbutanoic acid+HCl
Scientific Research Applications
2-Chloro-3,3-dimethylbutanoyl chloride, finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its reactivity makes it valuable for creating complex molecules.
Biology: This compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions, thereby altering their properties and functions.
Medicine: In medicinal chemistry, butanoyl chloride, 2-chloro-3,3-dimethyl-, is employed in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of butanoyl chloride, 2-chloro-3,3-dimethyl-, primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, transferring its acyl group to the nucleophile and forming a new covalent bond. This reactivity is due to the presence of the electron-withdrawing chlorine atom, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Comparison with Similar Compounds
2-Chloro-3,3-dimethylbutanoyl chloride, can be compared with other similar compounds, such as:
2,2-Dimethylbutanoyl chloride: This compound lacks the chlorine atom, resulting in different reactivity and applications.
3-Methylbutanoyl chloride:
Properties
CAS No. |
52920-18-0 |
---|---|
Molecular Formula |
C6H10Cl2O |
Molecular Weight |
169.05 g/mol |
IUPAC Name |
2-chloro-3,3-dimethylbutanoyl chloride |
InChI |
InChI=1S/C6H10Cl2O/c1-6(2,3)4(7)5(8)9/h4H,1-3H3 |
InChI Key |
YXYHDYAMHIWFKK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C(=O)Cl)Cl |
Origin of Product |
United States |
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